3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide
Overview
Description
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position on the pyridine ring, along with an amine group at the 2-position. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylpyridin-2-ylamine: The compound can be synthesized by the bromination of 5-methylpyridin-2-ylamine using bromine in an appropriate solvent, such as acetic acid.
Reduction of 3-Bromo-5-methylpyridin-2-one: Another method involves the reduction of 3-bromo-5-methylpyridin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 3-bromo-5-methyl-pyridine-2-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions at the bromine or methyl positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 3-bromo-5-methyl-pyridine-2-one
Reduction Products: 3-bromo-5-methyl-pyridin-2-amine
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is widely used in scientific research due to its versatility as an intermediate. It finds applications in:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and the development of bioactive molecules.
Medicine: Utilized in the design and synthesis of pharmaceuticals and drug candidates.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Chloro-5-methyl-pyridin-2-ylamine hydrochloride
3-Iodo-5-methyl-pyridin-2-ylamine hydroiodide
3-Fluoro-5-methyl-pyridin-2-ylamine hydrofluoride
Uniqueness: 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-bromo-5-methylpyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMWYIWWKYSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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